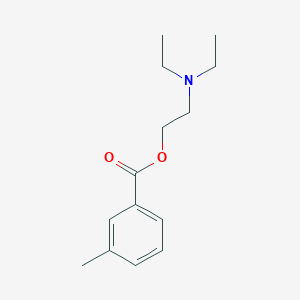![molecular formula C21H41N5O4 B080074 (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid CAS No. 12271-03-3](/img/structure/B80074.png)
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as cyclosporine A, which is a well-known immunosuppressant drug. However,
Wirkmechanismus
The mechanism of action of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is through the inhibition of calcineurin, a protein phosphatase that is involved in the activation of T cells. By inhibiting calcineurin, this peptide prevents the activation of T cells, which are responsible for the immune response. This leads to the immunosuppressive effects of the peptide.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid are mainly related to its immunosuppressive properties. It has been shown to reduce the production of cytokines, which are involved in the immune response. This leads to a reduction in inflammation and tissue damage in autoimmune diseases and organ transplant rejection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid in lab experiments are mainly related to its potent immunosuppressive properties. This makes it useful in studying the immune response and the effects of immunosuppressive drugs. However, the limitations of using this peptide are related to its toxicity and potential side effects, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid. One of the most promising directions is in the development of new immunosuppressive drugs based on the structure and properties of this peptide. Another direction is in the study of the effects of this peptide on other cellular processes and diseases, such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a synthetic peptide that has significant scientific research applications, mainly related to its immunosuppressive properties. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this peptide can lead to the discovery of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves the use of various chemical reagents and techniques. The most common method of synthesis is through the modification of the natural cyclosporine A molecule. This involves the use of chemical reactions to modify the amino acid sequence of cyclosporine A, leading to the formation of the desired peptide.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid are vast and varied. One of the most significant applications of this peptide is in the field of immunology. It has been shown to have potent immunosuppressive properties, making it useful in the treatment of autoimmune diseases and organ transplant rejection.
Eigenschaften
CAS-Nummer |
12271-03-3 |
|---|---|
Produktname |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
Molekularformel |
C21H41N5O4 |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H41N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h15-18H,1-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
FAEVHSYIPGKFKU-BZSNNMDCSA-N |
Isomerische SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Kanonische SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Sequenz |
KXK |
Synonyme |
C.I. Vat Black 34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



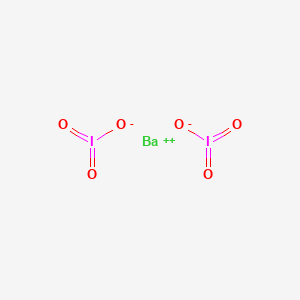
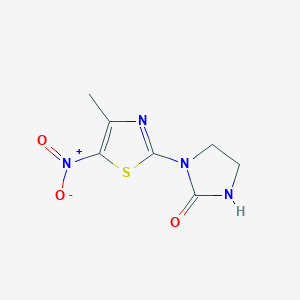
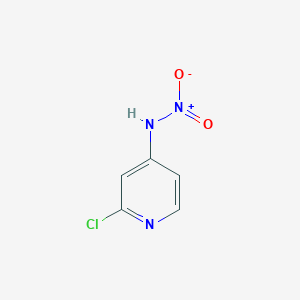
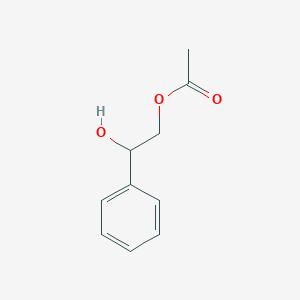
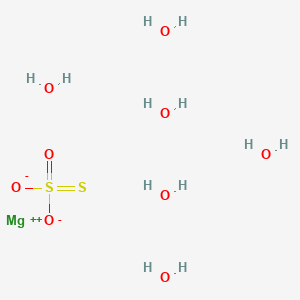
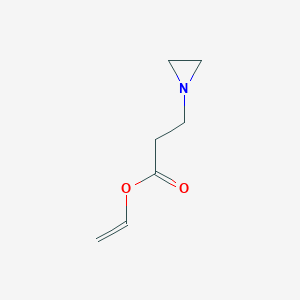
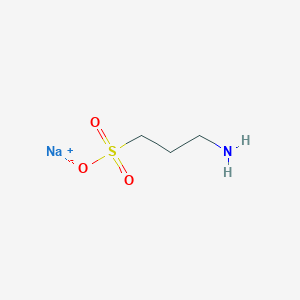
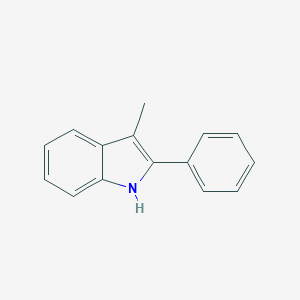
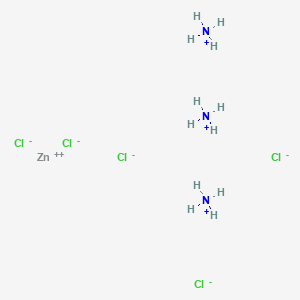
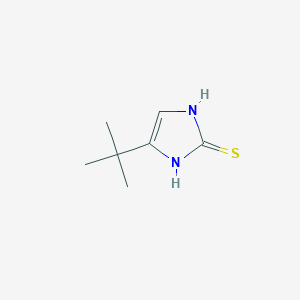


![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
